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Compound of Interest

Compound Name: 2,3,5-Trimethacarb-d3

Cat. No.: B1682547

An In-depth Technical Guide on the Toxicological Profile of 2,3,5-Trimethacarb and its Isomers

Introduction

Trimethacarb is a carbamate insecticide that functions primarily through stomach action with
some contact effects.[1] It is not a single chemical entity but a mixture of two positional
isomers: 2,3,5-trimethylphenyl methylcarbamate and 3,4,5-trimethylphenyl methylcarbamate.[1]
[2][3] Commercial formulations, such as Broot® and Landrin®, typically contain these isomers
in a ratio ranging from 3.5:1 to 5:1, with the 3,4,5-isomer being the predominant component.[1]
[3][4] The CAS Registry Numbers for the individual components are 2655-15-4 for the 2,3,5-
iIsomer and 2686-99-9 for the 3,4,5-isomer.[5]

The primary mechanism of toxic action for trimethacarb, like other carbamate insecticides, is
the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][4][6]
This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in
neurotoxicity. This guide provides a comprehensive overview of the toxicological data available
for trimethacarb, focusing on its isomers, with detailed data, experimental methodologies, and
pathway visualizations.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of trimethacarb.
The data generally pertains to the technical mixture of isomers unless otherwise specified.
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Table 2.1: Acute Toxicity Profile of Trimethacarb

. Value Toxicity
Test Type Species Route Reference
(LD50) Category
125 - 208
Acute Oral Rat Oral I [2][6]
mg/kg
Acute Dermal  Rat Dermal >2,000 mg/kg I [2]
] >2,000 -
Acute Dermal  Rabbit Dermal 1 [2][6]
>2,500 mg/kg
Primary Eye Slight
o i Rabbit Ocular .g ] 1 [6]
[rritation [rritation
Primary Skin ] o
o Rabbit Dermal Non-irritant v [6]
[rritation

Toxicity Categories are based on the EPA classification system.

Table 2.2 Subchronic Toxicity Profile of Trimetl |

Study ]
. Species Effect NOAEL LOAEL Reference
Duration
Depression of
body weight,
food/water
90-Day ] -
) Rat consumption, 300 ppm Not specified [7]
Feeding
plasma/erythr
ocyte AChE
activity
Depression of
90-Day plasma/erythr N
) Mouse 600 ppm Not specified [7]
Feeding ocyte AChE
activity
Acetylcholine
1-Year -
] Dog sterase Not specified 2000 ppm [41[8]
Feeding ]
depression
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NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

ble 2.3: icoloaical Profile of Trimethacarl

Test Type Species Value Classification Reference
Avian Acute Oral Birds ( ) 928 mafk Tox 3l
irds (genera m oxic
LD50 J 9
Avian Dietary . .
Mallard Duck 2300 ppm Slightly Toxic [6]
LC50
Avian Dietary Ring-Neck ) ]
4500 ppm Slightly Toxic [6]
LC50 Pheasant
Avian Dietary ) ) ]
Japanese Quail 2000 ppm Slightly Toxic [6]
LC50
Freshwater Fish ) ) )
Rainbow Trout 1.0 mg/L Highly Toxic [6]
LC50
Freshwater Fish Bluegill 11.6 mg/L Slightly Toxi [6]
uegi 6m i oxic
LC50 g g ghtly
Very toxic to
o aquatic life with
Aquatic Life General ] - [319]
long lasting
effects.[3][9]
Toxic in spray
Bees General - [3]

formulations

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain.
However, the methodologies can be inferred based on standardized guidelines, such as those
from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423 Method)

The acute oral toxicity values (LD50) are likely determined using a method similar to the OECD
Test Guideline 423 (Acute Toxic Class Method).[10]
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 Principle: A stepwise procedure using a small number of animals per step to classify a
substance's toxicity.[10]

o Test Animals: Typically, young adult rats of a single sex (usually females) are used.[10]
e Procedure:

o A starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight)
based on existing information.[10]

o The substance is administered orally via gavage to a group of three animals.[10]

o Animals are observed for mortality, moribundity, and clinical signs of toxicity (e.g., tremors,
convulsions, salivation, diarrhea, lethargy) for at least 14 days.[10][11]

o Depending on the outcome, the dose is increased or decreased for the next group of
animals until the lethal range is identified.[10]

Subchronic Toxicity (90-Day Rodent Feeding Study)

The 90-day feeding studies in rats and mice likely followed a protocol similar to OECD Test
Guideline 408.

o Principle: To characterize the potential adverse effects of a substance following repeated oral
administration over 90 days.

o Test Animals: Groups of laboratory rodents (e.g., rats, mice) of both sexes.
e Procedure:

o The test substance is administered daily in the diet at three or more dose levels, plus a
control group.

o Animals are observed daily for clinical signs of toxicity. Body weight and food consumption
are measured weekly.

o At the end of the 90-day period, blood samples are collected for hematology and clinical
chemistry analysis, including plasma and erythrocyte cholinesterase activity.
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o Afull necropsy is performed, and organs are weighed and examined histopathologically.

o The NOAEL is determined as the highest dose at which no statistically or biologically
significant adverse effects are observed.[7]

Mechanism of Action and Metabolic Pathways
Cholinesterase Inhibition

Trimethacarb's primary mode of action is the inhibition of acetylcholinesterase (AChE).[1] AChE
Is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) at nerve synapses. By
inhibiting AChE, trimethacarb causes an accumulation of ACh, leading to continuous nerve
stimulation, which results in signs of neurotoxicity such as tremors, convulsions, and in severe
cases, paralysis and death.[3] This inhibition occurs through the carbamoylation of the serine
residue at the active site of the enzyme.[12] This process is typically reversible.
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Mechanism of Acetylcholinesterase (AChE) Inhibition by 2,3,5-Trimethacarb.
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Metabolism and Degradation

Trimethacarb is metabolized in both animals and plants and is subject to environmental
degradation.

+ Animal Metabolism: In mice, administration of labeled trimethacarb isomers resulted in the
formation of 15-20 metabolites, indicating that both hydrolytic and non-hydrolytic metabolic
pathways are significant.[4][7] Urinary metabolites often include glucuronide or sulfate
conjugates.[4][7]

e Plant Metabolism: In plants, metabolism primarily occurs via the hydroxylation of the N-
methyl group and the methyl groups on the phenyl ring.[4][7] These hydroxylated metabolites
can then be conjugated as glucosides.[13]

e Environmental Fate: In soil, trimethacarb is moderately biodegradable, with a half-life of
approximately 42 days in one study.[4] Hydrolysis is also a key degradation pathway,
particularly in alkaline conditions (pH > 8), breaking the compound down into
trimethylphenols, carbon dioxide, and methylamine.[3][6]
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Simplified Metabolic Pathways of 2,3,5-Trimethacarb in Animals and Plants.

General Toxicological Assessment Workflow

The evaluation of a chemical like 2,3,5-trimethacarb follows a structured workflow. This process
integrates data from various sources to build a comprehensive hazard profile and inform risk

assessment.
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General Workflow for the Toxicological Assessment of a Pesticide.

Conclusion
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The toxicological profile of 2,3,5-trimethacarb and its associated isomers is characteristic of
carbamate insecticides. It exhibits moderate to high acute oral toxicity in mammals and is
classified as toxic to birds and highly toxic to some aquatic species. The primary mechanism of
toxicity is the reversible inhibition of acetylcholinesterase. Subchronic feeding studies indicate
that the main effects at lower doses are related to this enzymatic inhibition, with more systemic
effects like reduced body weight gain occurring at higher concentrations. The compound is
metabolized through hydrolysis, oxidation, and conjugation in animals and is biodegradable in
the environment. Significant data gaps remain, particularly concerning oncogenicity, teratology,
and mutagenicity, as noted in older regulatory assessments.[6] A comprehensive risk
assessment requires addressing these gaps to fully understand the potential hazards to human
health and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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